[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (Ref: 10-F083311) is a carbamate derivative featuring a piperidine ring substituted with a 2-aminoacetyl group at the 3-position and an isopropylcarbamic acid tert-butyl ester moiety. This compound is structurally characterized by:
- A piperidine core (a six-membered heterocyclic amine).
- A 2-aminoacetyl substituent on the piperidine ring, introducing a peptide-like linkage.
- A tert-butyl ester group, which enhances steric protection and stability under basic conditions.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-12(2)19(15(21)22-16(3,4)5)11-13-7-6-8-18(10-13)14(20)9-17/h12-13H,6-11,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHMRROJVSZURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester" generally involves multiple steps:
Synthesis of 2-Amino-acetyl piperidine intermediate.
Protection of amino groups using tert-butyl esters.
Coupling reactions to attach the isopropyl-carbamic acid group.
Industrial Production Methods: For large-scale production, the compound is synthesized using automated batch reactors to ensure precise control over reaction conditions, minimizing impurities and maximizing yield. The process typically involves:
Controlled addition of reagents
Temperature regulation
Efficient purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding oxides, typically using reagents like hydrogen peroxide or chromium trioxide.
Reduction: Reduction reactions can yield amines or alcohols, often using reagents like lithium aluminium hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can modify the ester or carbamic acid functionalities, using reagents such as halides or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, Chromium trioxide
Reduction: Lithium aluminium hydride, Sodium borohydride
Substitution: Halides, Alcohols
Major Products:
Oxidation: Oxides
Reduction: Amines, Alcohols
Substitution: Substituted esters or carbamates
Scientific Research Applications
Chemistry: The compound is often used as a building block in the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis.
Biology: In biological research, it may be utilized as a molecular probe to study biochemical pathways involving piperidine derivatives.
Medicine: Due to its structural similarity to other bioactive compounds, "[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester" is explored for potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound finds applications in the development of agrochemicals, plastics, and other industrial materials due to its unique reactivity and stability.
Mechanism of Action
The compound's mechanism of action depends on its molecular interactions with specific biological targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels.
Pathways Involved: It can affect signaling pathways by mimicking or inhibiting the action of natural ligands, leading to changes in cellular responses.
Comparison with Similar Compounds
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 864754-29-0)
Key Differences :
- Stereochemistry : The compound is specified as the (S)-enantiomer , whereas the target molecule lacks stereochemical designation in the provided data.
- Substitution Pattern : The acetyl group is directly attached to the piperidine ring at the 3-position, whereas the target compound has a piperidin-3-ylmethyl spacer between the ring and the acetyl group.
Implications :
- The stereospecific (S)-configuration could influence chiral recognition in enzymatic or receptor-mediated processes.
Availability: Marketed by Parchem Chemicals under synonyms such as AM96119, indicating active commercial production .
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 110187-51-4)
Key Differences :
- Amino Group Substituent: Features a 2-aminoethyl group instead of 2-aminoacetyl.
- Carbamate Substituent : Replaces isopropyl with a cyclopropyl group .
Implications :
- The ethylamine group lacks the acetyl carbonyl, reducing hydrogen-bonding capacity compared to the target compound.
- The cyclopropyl group introduces steric rigidity and increased lipophilicity, which may enhance membrane permeability.
Availability : Available from Parchem Chemicals (CAS 110187-51-4) with ISO certification, suggesting compliance with quality standards .
(S)-tert-Butyl ((1-(2-aminoacetyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate
Key Differences :
- Ring Structure : Substitutes the piperidine ring with a pyrrolidine (five-membered ring).
- Substitution Position : The acetyl group is attached to the pyrrolidine ring at the 1-position.
Implications :
- The pyrrolidine ring introduces greater ring strain and altered basicity compared to piperidine.
Availability: Listed with four suppliers, including synonyms like AM95846 and ZINC79409237 .
Structural and Functional Comparison Table
Biological Activity
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic compound with potential applications in medicinal chemistry, particularly due to its structural features that may interact with biological targets. This article explores its biological activity, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by the following structural elements:
- Piperidine ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.
- Amino-acetyl group : This functional group may enhance interaction with biological receptors or enzymes.
- Tert-butyl ester : This moiety can influence the solubility and stability of the compound.
Molecular Formula and Weight
- Molecular Formula : C16H31N3O3
- Molecular Weight : 313.44 g/mol
Pharmacological Potential
The biological activity of this compound is primarily linked to its potential as a pharmacological agent. Compounds with similar structures have been studied for their role in:
- Enzyme inhibition : Many piperidine derivatives exhibit inhibitory effects on various enzymes, which can be critical in treating diseases such as cancer and neurodegenerative disorders.
- Receptor modulation : The amino-acetyl group may facilitate binding to neurotransmitter receptors, potentially influencing pathways related to neurotransmission and metabolic processes.
Case Studies and Research Findings
-
Anticancer Activity
- Recent studies have indicated that piperidine derivatives can exhibit significant cytotoxicity against cancer cell lines. For instance, compounds derived from piperidine have shown better efficacy than standard chemotherapy agents like bleomycin in inducing apoptosis in FaDu hypopharyngeal tumor cells .
- Neuroprotective Effects
- Antimicrobial Activity
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of piperidine derivatives. Key observations include:
- Compounds with more saturated and three-dimensional structures tend to interact more effectively with protein binding sites.
- Variations in functional groups significantly influence the pharmacological profile, such as receptor selectivity and enzyme inhibition potency .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Aminoethyl)-N-isopropylcarbamic acid | Similar carbamic acid structure | Potentially different receptor binding profiles |
| 1-(2-Aminoacetyl)piperidine | Contains piperidine and acetyl groups | Lacks ester functionality; possibly different solubility |
| Isopropyl carbamate | Carbamate structure without piperidine | Simpler structure; may exhibit different biological activity |
This table illustrates variations in functional groups that may influence pharmacological properties, highlighting the uniqueness of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
